![molecular formula C18H15N5O B612283 3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one CAS No. 1378524-25-4](/img/structure/B612283.png)
3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-03671148 is a potent ALK inhibitor. PF-03671148 inhibits the expression of fibrotic genes and protein markers both in vitro in human fibroblasts and in vivo in a rat wound repair model. Wound healing is not inhibited by the topical application of the ALK5 inhibitor to the wound. PF-03671148 may have potential utility for the prevention of dermal scarring.
Aplicaciones Científicas De Investigación
1. ALK5 Inhibition in Cancer Research
- A series of compounds, including derivatives of 3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one, have been synthesized and evaluated for their inhibitory activity against ALK5, a kinase involved in cancer. These compounds show promising results in enzyme and cell-based assays, suggesting potential applications in cancer research (Jin et al., 2011).
2. Antimicrobial Applications
- Novel derivatives of this compound have been synthesized and demonstrated significant antimicrobial activity. These findings indicate potential applications in developing new antimicrobial agents (Raval et al., 2012).
3. Potential Anti-Fibrotic Applications
- Research on analogs of this compound has revealed potential anti-fibrotic properties. These compounds suppress renal and hepatic fibrosis and exert anti-metastatic effects in breast cancer models, indicating their utility in fibrosis and cancer treatment (Kim et al., 2008).
4. Utility in Antibacterial Research
- Substituted quinazolines, including derivatives of this compound, have been synthesized and evaluated for antibacterial activity. They have shown broad-spectrum activity against various microorganisms, highlighting their potential in antibacterial drug development (Buha et al., 2012).
Propiedades
Número CAS |
1378524-25-4 |
|---|---|
Nombre del producto |
3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one |
Fórmula molecular |
C18H15N5O |
Peso molecular |
317.34 |
Nombre IUPAC |
3-methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one |
InChI |
InChI=1S/C18H15N5O/c1-12-4-3-5-17(21-12)23-16(8-9-20-23)13-6-7-15-14(10-13)18(24)22(2)11-19-15/h3-11H,1-2H3 |
Clave InChI |
OWIYYKSTVQMPLM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)N2C(=CC=N2)C3=CC4=C(C=C3)N=CN(C4=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PF03671148; PF03671148; PF 03671148. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



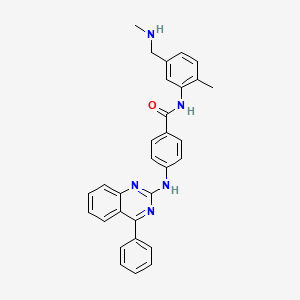
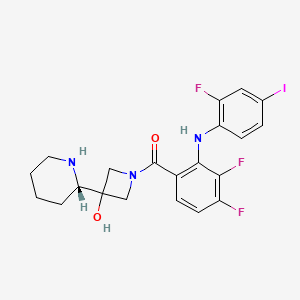
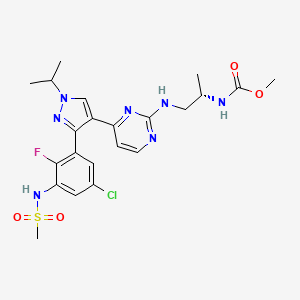
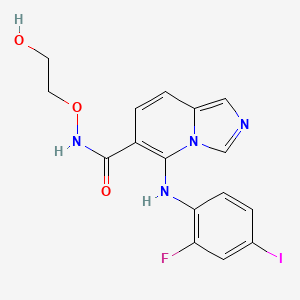
![Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-](/img/structure/B612208.png)
![(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B612209.png)
![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B612211.png)
![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)
![1-(3,3-Dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea](/img/structure/B612214.png)
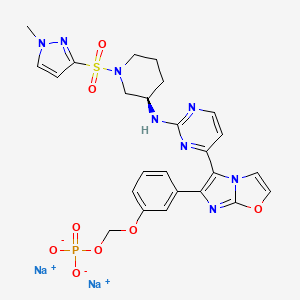
![N-{7-Cyano-6-[4-Fluoro-3-({[3-(Trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-Benzothiazol-2-Yl}cyclopropanecarboxamide](/img/structure/B612219.png)
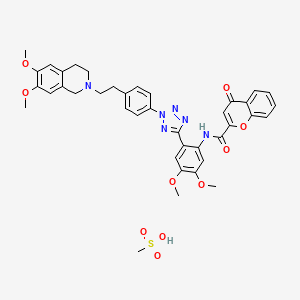
![[(5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B612221.png)
![3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B612222.png)